Trinexapac-ethyl

Catalog No.
S595510
CAS No.
95266-40-3
M.F
C13H16O5
M. Wt
252.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trinexapac-ethyl

CAS Number

95266-40-3

Product Name

Trinexapac-ethyl

IUPAC Name

ethyl 4-[cyclopropyl(hydroxy)methylidene]-3,5-dioxocyclohexane-1-carboxylate

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

InChI

InChI=1S/C13H16O5/c1-2-18-13(17)8-5-9(14)11(10(15)6-8)12(16)7-3-4-7/h7-8,16H,2-6H2,1H3

InChI Key

RVKCCVTVZORVGD-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in water, g/100ml at 20 °C: 0.28-2.11 (pH-dependent)

Synonyms

trinexapac-ethyl

Canonical SMILES

CCOC(=O)C1CC(=O)C(=C(C2CC2)O)C(=O)C1

The exact mass of the compound Trinexapac-ethyl is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, g/100ml at 20 °c: 0.28-2.11 (ph-dependent). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Supplementary Records. It belongs to the ontological category of enol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Trinexapac-ethyl (CAS: 95266-40-3) is a highly lipophilic, cyclohexanedione-type plant growth regulator (PGR) widely procured for internode elongation suppression, lodging prevention, and turfgrass management[1]. Unlike early-stage inhibitors, it functions as a late-stage gibberellin (GA) biosynthesis inhibitor, specifically targeting GA20-oxidase to block the conversion of inactive GA20 to highly active GA1[2]. Formulated as an ethyl ester, it is optimized for rapid foliar absorption and cuticular penetration, allowing it to bypass the soil-uptake dependencies of older chemistries [1]. For institutional buyers and formulators, Trinexapac-ethyl represents a high-efficiency active ingredient that maximizes vegetative growth control while redirecting plant energy into root mass development without inducing long-term soil toxicity [2].

Substituting Trinexapac-ethyl with generic in-class alternatives like paclobutrazol or prohexadione-calcium introduces severe operational and formulation risks [1]. Paclobutrazol, a triazole-based early-stage GA inhibitor, is heavily soil-active and exhibits a prolonged environmental half-life, creating unacceptable carryover risks that can stunt subsequent rotational crops for months or years[2]. Conversely, prohexadione-calcium, while also a late-stage inhibitor, is a water-soluble salt that rapidly dissociates in the spray tank; in hard water environments, free calcium and magnesium ions bind to the active acid, severely deactivating it unless aggressively buffered with ammonium sulfate [1]. Trinexapac-ethyl's esterified structure inherently resists this immediate hard-water deactivation while its rapid soil degradation profile eliminates the rotational crop liabilities associated with triazole substitutes [2].

Soil Persistence and Rotational Crop Carryover Risk

A critical procurement differentiator for Trinexapac-ethyl is its rapid environmental degradation compared to early-stage triazole inhibitors [1]. While paclobutrazol relies on soil uptake and exhibits a soil half-life extending from 90 to over 180 days, Trinexapac-ethyl is rapidly broken down by soil microbes, typically demonstrating a half-life of less than 5 days [2]. This massive reduction in soil persistence ensures that Trinexapac-ethyl does not accumulate in the soil profile or cause unintended stunting of rotational crops or non-target ornamental species in mixed landscapes [1].

Evidence DimensionSoil half-life and environmental persistence
Target Compound Data< 5 days (Trinexapac-ethyl)
Comparator Or Baseline90–180+ days (Paclobutrazol)
Quantified Difference>95% reduction in soil persistence time
ConditionsStandard field soil conditions, aerobic microbial degradation

Buyers managing multi-crop rotations or complex landscapes must select Trinexapac-ethyl to eliminate the severe liability of multi-season soil carryover inherent to paclobutrazol.

Foliar Absorption Speed and Rainfastness

Trinexapac-ethyl is synthesized as an ethyl ester specifically to maximize lipophilicity and accelerate cuticular penetration[1]. Field and formulation studies demonstrate that Trinexapac-ethyl achieves complete rainfastness within 1 hour of application [2]. In contrast, water-soluble salt PGRs and unformulated free acids often require extended absorption windows of 4 to 8 hours, leaving them highly vulnerable to wash-off from sudden rainfall or irrigation [1]. The ester form ensures that the active ingredient is safely sequestered within the plant tissue rapidly, where it is subsequently saponified into the active acid form [2].

Evidence DimensionTime to rainfastness (foliar absorption)
Target Compound Data<= 1 hour
Comparator Or Baseline4–8 hours (Standard water-soluble salt PGRs)
Quantified Difference75–87% reduction in critical absorption time
ConditionsFoliar application followed by simulated rainfall/irrigation

Rapid rainfastness prevents costly product wash-off and re-application, ensuring reliable performance regardless of unpredictable weather or irrigation schedules.

Pathway Specificity and Root Mass Allocation

Trinexapac-ethyl operates as a late-stage gibberellin inhibitor, specifically blocking the GA20-oxidase enzyme[1]. This targeted mechanism prevents the conversion of GA20 to GA1 without interfering with early-stage isoprenoid pathways. Comparators like flurprimidol and paclobutrazol inhibit ent-kaurene oxidase (a cytochrome P450 enzyme) early in the pathway, which can inadvertently suppress sterol and abscisic acid synthesis, leading to phytotoxic stress [2]. By preserving early pathway functions, Trinexapac-ethyl safely redirects plant energy from vertical shoot growth into lateral and below-ground development, frequently resulting in a measurable increase in root mass compared to untreated or triazole-treated baselines [1].

Evidence DimensionMetabolic pathway target and off-target inhibition
Target Compound DataLate-stage inhibition (GA20-oxidase) with zero P450 interference
Comparator Or BaselineEarly-stage inhibition (ent-kaurene oxidase / P450) with off-target sterol suppression (Paclobutrazol)
Quantified DifferenceComplete avoidance of early-stage cytochrome P450 cross-reactivity
Conditionsin vivo turfgrass and crop metabolic assays

Selecting a late-stage inhibitor ensures maximum vegetative control without compromising the plant's baseline stress-response hormones or root development.

High-Frequency Turfgrass and Landscape Management

Because Trinexapac-ethyl is rainfast within one hour and exhibits negligible soil carryover, it is the primary choice for intensive turf management (golf courses, sports fields, commercial lawns). It reliably reduces clipping yields by up to 50% without the risk of long-term soil accumulation or lateral movement that plagues root-absorbed triazole PGRs [1].

Cereal Crop Lodging Prevention in Rotational Systems

In broad-acre agriculture, preventing lodging in wheat, barley, and oats is critical for yield protection. Trinexapac-ethyl's rapid degradation (half-life < 5 days) allows farmers to apply it for stem thickening and height reduction without risking chemical carryover that could stunt subsequent sensitive rotational crops [2].

Hard-Water Resilient Agrochemical Formulations

For formulators developing emulsifiable concentrates (ECs) or microemulsions (MEs), Trinexapac-ethyl provides a stable ester alternative to prohexadione-calcium. It bypasses the severe hard-water antagonism seen with calcium salts, reducing the procurement need for tank-mixed chelating agents like ammonium sulfate[3].

Physical Description

WHITE POWDER.

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

252.09977361 Da

Monoisotopic Mass

252.09977361 Da

Flash Point

133 °C

Heavy Atom Count

18

Density

Relative density (water = 1): 1.3

LogP

1.6 (LogP)
2.44 (pH-dependent)

Melting Point

36.0 °C
36 °C

UNII

Q89W563T9J

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 200 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 197 of 200 companies with hazard statement code(s):;
H410 (78.17%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (21.32%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.62e-05 mmHg
Vapor pressure, Pa at 20 °C: 0.003

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

95266-40-3

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Plant growth regulators
Pesticides -> Plant growth regulators

Dates

Last modified: 08-15-2023
Hagel et al. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy. Nature Chemical Biology, doi: 10.1038/nchembio.317, published online 14 March 2010 http://www.nature.com/naturechemicalbiology

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